Cas no 1214337-94-6 (Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-(difluoromethoxy)-3-methylpyridine
- Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-
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- インチ: 1S/C7H6BrF2NO/c1-4-2-5(8)3-11-6(4)12-7(9)10/h2-3,7H,1H3
- InChIKey: QVWWMFKIRMUSMD-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C)=C1)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.2
Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023022539-500mg |
5-Bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 97% | 500mg |
$1019.20 | 2023-09-04 | |
Enamine | EN300-7868607-0.05g |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
Enamine | EN300-7868607-0.1g |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
Aaron | AR0285NR-50mg |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95% | 50mg |
$303.00 | 2025-02-15 | |
1PlusChem | 1P0285FF-5g |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95% | 5g |
$3183.00 | 2023-12-25 | |
1PlusChem | 1P0285FF-2.5g |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95% | 2.5g |
$2172.00 | 2023-12-25 | |
1PlusChem | 1P0285FF-250mg |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95% | 250mg |
$595.00 | 2023-12-25 | |
Aaron | AR0285NR-100mg |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95% | 100mg |
$439.00 | 2025-02-15 | |
Alichem | A023022539-1g |
5-Bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 97% | 1g |
$1814.40 | 2023-09-04 | |
Enamine | EN300-7868607-5.0g |
5-bromo-2-(difluoromethoxy)-3-methylpyridine |
1214337-94-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 |
Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl- 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-に関する追加情報
Introduction to 5-Bromo-2-(difluoromethoxy)-3-methylpyridine (CAS No. 1214337-94-6)
5-Bromo-2-(difluoromethoxy)-3-methylpyridine, with the CAS number 1214337-94-6, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and chemical research. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a pyridine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
The pyridine ring, a six-membered heterocyclic aromatic compound, is a fundamental building block in organic chemistry. The substitution pattern of 5-bromo-2-(difluoromethoxy)-3-methylpyridine imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. The bromine atom at the 5-position provides a reactive site for further functionalization, while the difluoromethoxy group at the 2-position introduces fluorine atoms, which are known for their ability to modulate the physicochemical properties of molecules. The methyl group at the 3-position adds steric bulk and influences the overall conformation of the molecule.
In the context of pharmaceutical research, 5-bromo-2-(difluoromethoxy)-3-methylpyridine has been explored as a key intermediate in the synthesis of novel drugs targeting various diseases. For instance, recent studies have shown that compounds derived from this intermediate exhibit potent anti-inflammatory and anticancer activities. One notable example is its use in the development of selective inhibitors for kinases, which are enzymes involved in many cellular processes and are often dysregulated in cancer.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of pyridine-based compounds derived from 5-bromo-2-(difluoromethoxy)-3-methylpyridine. The researchers found that these compounds demonstrated significant inhibitory activity against specific kinases, such as Aurora A and B, which are implicated in cell division and proliferation. This finding underscores the potential of 5-bromo-2-(difluoromethoxy)-3-methylpyridine as a lead compound for further drug development.
Beyond its applications in drug discovery, 5-bromo-2-(difluoromethoxy)-3-methylpyridine has also been utilized in other areas of chemical research. Its unique electronic properties make it an attractive candidate for the synthesis of advanced materials with specific functionalities. For example, it has been used as a building block in the preparation of conjugated polymers with tunable electronic properties, which have applications in organic electronics and photovoltaic devices.
The synthesis of 5-bromo-2-(difluoromethoxy)-3-methylpyridine typically involves multistep reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and halogenation steps. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic strategies, reducing waste and improving overall process sustainability.
In conclusion, 5-bromo-2-(difluoromethoxy)-3-methylpyridine (CAS No. 1214337-94-6) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure provides a robust platform for further functionalization and exploration, making it an essential component in modern chemical research. As ongoing studies continue to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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